Methyl 2-(1-(3,4-difluorobenzoyl)azetidine-3-carboxamido)benzoate
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Overview
Description
Methyl 2-(1-(3,4-difluorobenzoyl)azetidine-3-carboxamido)benzoate is a synthetic organic compound that features a complex structure with multiple functional groups
Scientific Research Applications
Methyl 2-(1-(3,4-difluorobenzoyl)azetidine-3-carboxamido)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
Target of Action
Azetidines, a class of compounds to which this molecule belongs, are known to be incorporated into pharmaceutically relevant scaffolds, suggesting potential interactions with various biological targets .
Mode of Action
Azetidines are synthesized through the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza paternò–büchi reaction . This reaction is one of the most efficient ways to synthesize functionalized azetidines .
Biochemical Pathways
Azetidines are known to be involved in a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Studies have shown that the incorporation of azetidines into pharmaceutically relevant scaffolds can result in improved pharmacokinetic properties as well as metabolic stability .
Result of Action
Given the known biological activities of azetidines, it is likely that this compound could have diverse effects at the molecular and cellular levels .
Action Environment
The stability and efficacy of azetidines and related compounds can be influenced by factors such as temperature, ph, and the presence of other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-(3,4-difluorobenzoyl)azetidine-3-carboxamido)benzoate typically involves multiple steps, starting from readily available precursorsThe final esterification step yields the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous-flow reactors for efficient and scalable synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-(3,4-difluorobenzoyl)azetidine-3-carboxamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other azetidine derivatives and difluorobenzoyl-containing molecules. Examples include:
- Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate
- Methyl (2S)-2-([1-(4-fluorobutyl)-1H-indazole-3-carbonyl]amino)-3,3-dimethylbutanoate
Uniqueness
Methyl 2-(1-(3,4-difluorobenzoyl)azetidine-3-carboxamido)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
methyl 2-[[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N2O4/c1-27-19(26)13-4-2-3-5-16(13)22-17(24)12-9-23(10-12)18(25)11-6-7-14(20)15(21)8-11/h2-8,12H,9-10H2,1H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDIXAHATXBONE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2CN(C2)C(=O)C3=CC(=C(C=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.